5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Overview
Description
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 . It is a heterocyclic aromatic organic compound, which can be viewed as fused rings of the aromatic compounds benzene and imidazole . The compound has a molecular weight of 207.14 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.14 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 207.02800565 g/mol. Its topological polar surface area is 112 Ų. It has a heavy atom count of 15 .Scientific Research Applications
Structural Analysis and Supramolecular Synthons
Research has demonstrated the preparation of eight organic salts of imidazole/benzimidazole with carboxylic acids, where 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid plays a crucial role in forming proton-transfer compounds. These compounds exhibit extensive strong hydrogen bonds and are characterized by X-ray diffraction, highlighting their supramolecular structures which can be utilized in the design of novel materials and nanotechnology applications (Jin et al., 2015).
Sensing Properties and Metal–Organic Frameworks (MOFs)
The synthesis of Metal–Organic Frameworks (MOFs) using 1H-imidazol-4-yl-containing ligands, alongside varied carboxylate ligands, has shown promising results in structural diversity and sensing properties. These MOFs demonstrate potential applications in gas storage, separation, and as sensors due to their three-dimensional supramolecular frameworks, which could be further explored for environmental monitoring and chemical sensing (Liu et al., 2018).
Antimicrobial Applications
Benzimidazole–oxadiazole hybrids, incorporating the 5-Nitro-1H-benzo[d]imidazole moiety, have been designed and synthesized, displaying potent antimicrobial activities. These compounds offer a promising avenue for developing new antimicrobial agents, especially against drug-resistant bacteria and tuberculosis, showcasing the versatility of this compound in medicinal chemistry and pharmacology (Shruthi et al., 2016).
Fluorescent Chemosensors
Benzimidazole derivatives, including those derived from this compound, have been identified as selective fluorescent chemosensors for the detection of nitroaromatic explosives. Such compounds can detect picric acid at the picogram level, indicating their potential use in security screening and environmental monitoring to detect explosives and pollutants (Xiong et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s worth noting that the compound should be stored in a dry environment at 2-8°c to maintain its stability .
Properties
IUPAC Name |
6-nitro-1H-benzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)10-7/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEMJEXTHJEELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441732 | |
Record name | 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73903-18-1 | |
Record name | 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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